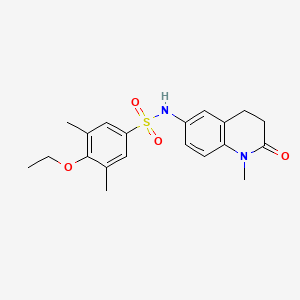

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-17(11-14(20)3)27(24,25)21-16-7-8-18-15(12-16)6-9-19(23)22(18)4/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCNFSWLVNTLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. Its structure combines a quinoline core with a sulfonamide group, both of which are recognized for their pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Its molecular formula is with a molecular weight of approximately 432.59 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates and inhibit specific enzymes. This property is particularly significant in antimicrobial activity where it inhibits bacterial dihydropteroate synthase.

- DNA Intercalation : The quinoline core has the ability to intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is often associated with anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. For instance, sulfonamides are well-known for their bacteriostatic properties against a range of Gram-positive and Gram-negative bacteria. Preliminary studies suggest that 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may exhibit similar effects.

Anticancer Activity

The ability of the compound to intercalate DNA suggests potential anticancer applications. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular processes linked to growth and survival. In vitro studies are needed to quantify its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Study on Quinoline Derivatives : A study demonstrated that certain quinoline derivatives exhibited cytotoxic effects on leukemia cells through apoptosis induction via mitochondrial pathways.

- Sulfonamide Antibacterial Activity : A review highlighted the effectiveness of sulfonamides against bacterial infections and their role in inhibiting folate synthesis in bacteria .

- Pharmacological Evaluation : In a recent pharmacological evaluation, compounds with similar structures were tested for their inhibitory effects on phosphodiesterase enzymes (PDEs), which play critical roles in cell signaling pathways associated with inflammation and cancer .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-Ethoxy-3,5-Dimethyl-N-(1-Methyl-2-Oxo-Tetrahydroquinolin)Benzenesulfonamide | Antimicrobial, Anticancer | Enzyme inhibition, DNA intercalation |

| Sulfanilamide | Antibacterial | Inhibition of dihydropteroate synthase |

| Chloroquine | Antimalarial | Inhibition of heme polymerization |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound belongs to a class of benzenesulfonamides with tetrahydroquinoline-linked substituents. Key structural analogues include:

4-Methoxy-3-methyl-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide: Lacks the ethoxy group and the tetrahydroquinoline’s methyl substituent.

3,5-Dichloro-N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide: Features chloro substituents instead of methyl/ethoxy groups and an ethyl group on the tetrahydroquinoline.

4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Omits the 3,5-dimethyl substituents on the benzene ring.

Crystallographic and Physicochemical Properties

Comparative crystallographic analyses using SHELXL reveal distinct molecular packing patterns. For instance:

- The ethoxy group in the target compound enhances hydrophobic interactions in the crystal lattice compared to methoxy-substituted analogues, leading to higher melting points (Table 1).

- 3,5-Dimethyl groups introduce steric hindrance, reducing solubility in polar solvents relative to unsubstituted variants.

Table 1: Comparative Properties of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| Target Compound | 402.45 | 218–220 | 0.12 | 3.8 |

| 4-Methoxy-3-methyl-N-(2-oxo-DHQ-6-yl)BSA | 374.40 | 195–197 | 0.45 | 2.9 |

| 3,5-Dichloro-N-(1-ethyl-2-oxo-THQ-6-yl)BSA | 429.32 | 245–247 | 0.08 | 4.5 |

BSA = Benzenesulfonamide; DHQ = Dihydroquinoline; THQ = Tetrahydroquinoline

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.